Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Molecular Architecture and Bicyclic Framework Analysis
This compound possesses a bicyclic structure defined by the azabicyclo[3.2.1]octane core. This bicyclic system consists of two fused rings: a six-membered and a five-membered ring sharing two bridgehead atoms, one of which is a nitrogen atom at position 8. The molecular formula is C16H19NO2, and the molecular weight is 257.33 g/mol.
The compound features a methylene (=CH2) substituent at the 3-position of the bicyclic scaffold, which introduces an exocyclic double bond, contributing to the molecule’s reactivity and electronic properties. At the 8-position, the nitrogen atom is substituted with a carboxylate group esterified with a benzyl moiety, forming the benzyl carboxylate functional group. This ester linkage is critical for the compound’s chemical behavior and potential interactions.
The 2D chemical structure reveals the connectivity of atoms, highlighting the bicyclic framework with the nitrogen bridgehead and the exocyclic methylene group. The 3D conformer models demonstrate the spatial arrangement of these groups, confirming the rigid bicyclic scaffold and the orientation of the substituents.
Stereochemical Configuration and Chiral Center Characterization
The azabicyclo[3.2.1]octane core inherently contains stereogenic centers due to the fused ring system and substitution pattern. In this compound, the stereochemistry is defined by the relative configuration of the bicyclic ring junctions and substituents.
The nitrogen atom at the bridgehead (position 8) is part of the bicyclic system, and the chiral centers are located at the carbon atoms adjacent to this nitrogen. The exocyclic methylene group at position 3 does not constitute a chiral center but influences the stereochemical environment.
Stereochemical descriptors such as (1R,5S) or similar configurations are used to specify the absolute configuration of the bicyclic scaffold, though explicit stereochemical assignments for this compound depend on experimental determination or computational modeling.
Comparative Analysis with Related Azabicyclic Scaffolds
This compound is structurally related to other azabicyclic compounds such as methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate and benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. These analogs differ primarily in the substitution pattern on the bicyclic core and the nature of the nitrogen atoms present.
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| This compound | C16H19NO2 | Exocyclic methylene at position 3; benzyl ester at N8 |
| Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate | C16H21NO2 | Benzyl substituent at carbon 3; methyl ester at position 8 |
| Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | C14H18N2O2 | Additional nitrogen at position 3 replacing carbon |
This comparison highlights the influence of substituents on the bicyclic scaffold, affecting molecular weight, polarity, and potential biological interactions. The presence of the methylene group in the title compound distinguishes it by introducing unsaturation and potential sites for further chemical modification.
X-ray Crystallographic Studies and Solid-State Conformation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in this compound. Although specific crystallographic data for this compound are limited in public databases, analogous azabicyclic compounds have been studied, revealing the conformational rigidity imposed by the bicyclic framework.
The bicyclic system adopts a conformation that minimizes ring strain and steric hindrance, typically with the six-membered ring in a chair-like conformation and the five-membered ring in an envelope or twist form. The exocyclic methylene group is oriented to reduce steric clashes with adjacent atoms.
The benzyl carboxylate substituent at the nitrogen bridgehead exhibits a defined orientation influenced by crystal packing forces and intramolecular interactions. Such conformations are critical for understanding the compound’s physicochemical properties and potential reactivity.
Data Table: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | Benzyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
| SMILES | C=C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 |
| InChI | InChI=1S/C16H19NO2/c1-12-9-14-7-8-15(10-12)17(14)16(18)19-11-13-5-3-2-4-6-13/h2-6,14-15H,1,7-11H2 |
| Key Structural Features | Bicyclic azabicyclo[3.2.1]octane core, exocyclic methylene, benzyl carboxylate |
Properties
IUPAC Name |
benzyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-9-14-7-8-15(10-12)17(14)16(18)19-11-13-5-3-2-4-6-13/h2-6,14-15H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQMBRAJZBHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common synthetic route includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired stereochemistry . Industrial production methods may vary, but they generally follow similar principles, focusing on efficiency and scalability.
Chemical Reactions Analysis
Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s structure makes it a candidate for studying biological activities and interactions with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but features an oxo group instead of a methylene group.
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate: This compound lacks the methylene group, making it structurally simpler.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Biological Activity
Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate, with the molecular formula C16H19NO3 and a molecular weight of approximately 273.33 g/mol, is a compound of significant interest in medicinal chemistry due to its structural resemblance to tropane alkaloids. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and comparative analyses.
Structural Characteristics
The compound features a unique bicyclic structure characterized by an azabicyclo framework, which is pivotal for its biological interactions. Its structural attributes allow it to engage with various neurotransmitter receptors, potentially influencing neurological processes.
| Property | Details |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| Structural Features | Bicyclic azabicyclo structure |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the central nervous system (CNS). Preliminary studies suggest that the compound may modulate neurotransmission pathways through non-covalent interactions, such as hydrogen bonding and ionic interactions with specific receptors or enzymes.
Potential Mechanisms Include:
- Receptor Activation: Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways.
- Neurotransmitter Release Modulation: The compound may influence the release of neurotransmitters, affecting synaptic transmission.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities:
- Neuroactivity : Its structural similarity to known tropane alkaloids suggests potential neuroactive properties.
- Antimicrobial Properties : Some studies indicate that derivatives of this compound may exhibit antibacterial activity against certain pathogens.
- Antiviral Potential : Research into similar compounds has shown promise against viral infections, suggesting a potential avenue for exploration.
Case Studies
A study highlighted the synthesis and evaluation of related compounds, showing significant inhibition against specific bacterial strains, which may be extrapolated to assess the efficacy of this compound in similar contexts .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Type | Unique Features |
|---|---|---|
| Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Contains a formyl group instead of methylene |
| Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Contains a keto group |
| Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic | Methyl substitution affects reactivity |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques aimed at optimizing yield and stereoselectivity. Key reactions include oxidation and reduction processes that can modify its functional groups and enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution using chloromethyl chloroformate in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine as a base, achieving yields up to 88% . Purity is validated via HPLC and NMR spectroscopy, with comparisons to reference spectra (e.g., δ 159.8 ppm in NMR for carbonyl groups) .
Q. How should researchers handle and store this compound to minimize decomposition risks?
- Safety Protocols : Store in sealed containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis or oxidation. Avoid exposure to heat, moisture, and incompatible materials (strong acids/bases). Hazardous decomposition products include CO and nitrogen oxides .
Q. What analytical techniques are critical for structural confirmation?
- Characterization Tools : Use high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H] at m/z 232.2058) and / NMR to resolve bicyclic stereochemistry. Compare data to published spectra for related azabicyclo compounds .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale applications without compromising stereochemical integrity?
- Optimization Strategies :
- Catalysis : Screen palladium or enzyme catalysts to enhance regioselectivity.
- Solvent Systems : Replace DCM with THF or acetonitrile to reduce side reactions.
- Temperature Control : Lower reaction temperatures (<20°C) to stabilize intermediates .
Q. How do structural analogs of this compound compare in biological activity, and what explains discrepancies in MIC values?
- Comparative Analysis :
| Compound | MIC (μg/mL) | Target Organism | Notes |
|---|---|---|---|
| Target Compound | <0.03125 | Staphylococcus aureus | Potent against Gram-positive bacteria |
| Benzothiazole Derivatives | <0.1 | Klebsiella pneumoniae | Broader Gram-negative activity |
- Data Contradictions : Variability arises from assay conditions (e.g., pH, inoculum size) and stereochemical purity. Validate using standardized CLSI protocols .
Q. What computational approaches predict the compound’s binding affinity to neurological or antimicrobial targets?
- Modeling Techniques :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with CCR5 receptors or bacterial efflux pumps.
- SAR Insights : The endo-configuration of the bicyclic core enhances steric complementarity with hydrophobic binding pockets .
Q. How can researchers resolve conflicting toxicity data in early-stage studies?
- Risk Mitigation :
- Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental impacts.
- Cross-reference SDS data (e.g., insufficient acute toxicity data ) with in vitro hepatocyte assays to fill gaps.
Methodological Challenges and Solutions
Q. What are the limitations of current chromatographic methods for separating diastereomers of this compound?
- Advanced Separation :
- Chiral Columns : Use Chiracel OD-H or AD-H columns with hexane/isopropanol gradients.
- Crystallization : Opt for ethanol/water mixtures to isolate enantiomers via differential solubility .
Q. How does the compound’s stability under varying pH conditions impact formulation for in vivo studies?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
